1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)-
Overview
Description
1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring, making them versatile and valuable in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, the use of erbium triflate as a catalyst in the reaction of α-azido chalcones, aryl aldehydes, and anilines can produce imidazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as imidazole alcohols.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is utilized in the development of functional materials, including dyes for solar cells and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological processes. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-carboxaldehyde: Another imidazole derivative with similar structural features but different functional groups.
4,5-Diphenyl-1H-imidazole-2-yl: A substituted imidazole with distinct chemical properties and applications.
Uniqueness
1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-10(6-4-9)12(2,15)11-13-7-8-14-11/h3-8,15H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLYATXVGYDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C2=NC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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